

# Discontinued Clinical Trials of Tolnapersine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the discontinued clinical trials of **Tolnapersine**. Due to the early stage of its discontinuation (Phase 1) and the age of the available research, comprehensive data is limited.

## **Executive Summary**

**Tolnapersine** (also known as BK 34/530) was a cardiovascular drug candidate developed by Novartis Pharma AG for the treatment of hypertension. The development of **Tolnapersine** was discontinued during Phase 1 clinical trials. Publicly available data is scarce; however, a 1985 study provides some insights into its pharmacological effects. This technical guide consolidates the available information on **Tolnapersine**'s clinical trials, experimental protocols, and proposed mechanism of action to offer a resource for researchers and professionals in drug development. The primary reason for its discontinuation is not officially stated, but adverse cardiovascular effects observed in early studies, such as tachycardia, are a likely contributing factor.

# Overview of Tolnapersine and its Clinical Development

**Tolnapersine** was investigated as a potential antihypertensive agent. Its development did not proceed past Phase 1 clinical trials and was ultimately discontinued by Novartis.



| Trial Attribute           | Information              | Source |
|---------------------------|--------------------------|--------|
| Drug Name                 | Tolnapersine (BK 34/530) | [1]    |
| Sponsoring Organization   | Novartis Pharma AG       | [1]    |
| Therapeutic Area          | Cardiovascular Diseases  | [1]    |
| Indication                | Hypertension             | [1]    |
| Highest Development Phase | Phase 1                  | [1]    |
| Development Status        | Discontinued             | [1]    |

# **Quantitative Data from Clinical Investigations**

The only available quantitative data for **Tolnapersine** comes from a study conducted by Bateman in 1985, which primarily investigated the pharmacological control of gastric emptying. This study included assessments of blood pressure and heart rate.

Table 2.1: Hemodynamic Effects of Orally Administered Tolnapersine (BK 34/530)

| Dosage | Effect on Blood<br>Pressure | Effect on Heart Rate    | Source |
|--------|-----------------------------|-------------------------|--------|
| 50 mg  | Small, significant fall     | Not specified           | [1]    |
| 100 mg | Small, significant fall     | Significant tachycardia | [1]    |

Table 2.2: Effects of Tolnapersine (BK 34/530) on Gastric Emptying



| Dosage                                       | Parameter                       | Placebo       | Tolnapersine<br>(BK 34/530) | Source |
|----------------------------------------------|---------------------------------|---------------|-----------------------------|--------|
| 50 mg                                        | Gastric volume<br>at 5 min (ml) | 256 +/- 44.3  | 247 +/- 38                  | [1]    |
| Gastric half-<br>emptying time<br>(t0.5 min) | 15.3 +/- 1.32                   | 14.2 +/- 1.94 | [1]                         |        |
| 100 mg                                       | Gastric volume<br>at 5 min (ml) | 256 +/- 44.3  | 228 +/- 43.7                | [1]    |
| Gastric half-<br>emptying time<br>(t0.5 min) | 15.3 +/- 1.32                   | 21.1 +/- 3.82 | [1]                         |        |

## **Experimental Protocols**

The following experimental protocol is derived from the 1985 study by Bateman, which provides the most detailed public information on a clinical investigation involving **Tolnapersine**.

Study Design: A placebo-controlled study in normal male volunteers to assess the effects of three compounds with differing pharmacological properties on gastric emptying, blood pressure, pulse rate, and sedation.[1]

Subject Population: Normal, healthy male volunteers.

#### Methodology:

- Drug Administration: Tolnapersine (BK 34/530) was administered orally at doses of 50 mg and 100 mg.[1]
- Gastric Emptying Measurement: The primary focus of the study was to assess gastric
  emptying. This was likely measured using scintigraphy or a similar imaging technique, as
  was common for such studies. The volume of a liquid meal remaining in the stomach was
  measured at specific time points.



- Hemodynamic Monitoring: Blood pressure and pulse rate were monitored in the subjects after drug administration.[1]
- Sedation Assessment: The study also included an assessment of sedation.[1]

# Proposed Mechanism of Action and Signaling Pathways

**Tolnapersine** is described as having a mixed pharmacological profile, acting as both a dopamine agonist and an alpha-adrenoceptor antagonist.[1] The specific receptor subtypes targeted by **Tolnapersine** are not detailed in the available literature.

#### **Visualized Signaling Pathways**

The following diagrams illustrate the hypothesized signaling pathways based on the described mechanism of action of **Tolnapersine**.



Click to download full resolution via product page

Caption: Hypothesized signaling pathways of **Tolnapersine**.

### **Visualized Experimental Workflow**



The following diagram outlines the logical workflow of the clinical investigation as described by Bateman (1985).



Click to download full resolution via product page

Caption: Logical workflow of the Bateman (1985) study.

## **Discussion and Insights**







The discontinuation of **Tolnapersine**'s clinical development, likely in the mid-1980s, means that the available data is limited and lacks the detail of modern clinical trial reporting. The key findings from the Bateman (1985) study suggest a complex pharmacological profile. While the intended therapeutic effect for hypertension was a reduction in blood pressure, the concurrent induction of significant tachycardia at a higher dose would have been a major safety concern.

[1] Tachycardia increases myocardial oxygen demand and can be pro-arrhythmic, which is highly undesirable in a drug intended for long-term management of hypertension.

The dual mechanism of dopamine agonism and alpha-adrenoceptor antagonism presents a complex picture for predicting the overall cardiovascular effect. While alpha-adrenoceptor antagonism would be expected to lower blood pressure through vasodilation, the effects of dopamine agonism on the cardiovascular system can be varied depending on the receptor subtype selectivity (D1-like vs. D2-like receptors).

Without further data on receptor binding affinities and selectivity, as well as more detailed results from the dedicated Phase 1 hypertension trial, a definitive conclusion on the precise reasons for discontinuation remains speculative. However, the observed tachycardia is a clinically significant adverse effect that would provide a strong rationale for halting development.

### Conclusion

**Tolnapersine** represents an early-stage drug development candidate that was discontinued, likely due to an unfavorable risk-benefit profile observed in Phase 1 clinical trials. The available data, primarily from a single 1985 publication, points towards a modest blood pressure-lowering effect coupled with a significant increase in heart rate at higher doses. This technical guide provides a consolidated overview of the limited public information on the discontinued clinical trials of **Tolnapersine**. The lack of comprehensive data underscores the challenges in retrospectively analyzing the development of drug candidates that were discontinued several decades ago.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Tolnapersine Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Discontinued Clinical Trials of Tolnapersine: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198130#discontinued-clinical-trials-of-tolnapersine-insights]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com